7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
7-chloro-8-methoxy-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-13-10-8(11)5-4-7-3-2-6-12-9(7)10/h4-5,12H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDISGZPHOXRERO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1NCCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-chloroquinoline and 8-methoxyquinoline.
Reduction: The quinoline ring is then reduced to the tetrahydroquinoline form using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Synthesis: Continuous flow synthesis techniques may be employed to enhance the efficiency and yield of the production process.
Automated Purification Systems: Automated systems for purification and isolation of the final product ensure consistency and high quality.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Fully saturated quinoline derivatives.
Substitution: Substituted quinoline derivatives with different nucleophiles.
Scientific Research Applications
7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors in biological systems.
Pathways Involved: It may modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The biological and chemical properties of THQ derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:
Electronic and Steric Effects
- Electron-Withdrawing vs. Donating Groups : Chloro (electron-withdrawing) increases electrophilicity, while methoxy (electron-donating) enhances resonance stability. This balance affects reactivity in substitution reactions .
Biological Activity
7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline is a compound belonging to the tetrahydroquinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is attributed to its interaction with various molecular targets. Tetrahydroquinoline analogs are known to influence several biochemical pathways, leading to effects such as:
- Antimicrobial Activity : These compounds exhibit significant antibacterial and antifungal properties by disrupting microbial cell wall synthesis and function .
- Neuroprotective Effects : They have shown potential in treating neurodegenerative disorders by modulating neurotransmitter systems and reducing oxidative stress .
- Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
A study demonstrated that tetrahydroquinoline derivatives, including this compound, exhibited potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 10 |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, it demonstrated IC50 values in the low micromolar range against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), suggesting significant anticancer potential .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.2 |
| PC-3 (Prostate Cancer) | 6.8 |
Neuroprotective Effects
Research indicates that this compound may protect neuronal cells from apoptosis induced by oxidative stress. It has been shown to upregulate antioxidant enzymes and decrease levels of reactive oxygen species (ROS) in neuronal cell cultures .
Applications in Medicinal Chemistry
The compound serves as a valuable scaffold in medicinal chemistry for developing new therapeutic agents. Its derivatives are being synthesized to enhance biological activity and reduce toxicity. For instance:
- Antiviral Agents : Modifications on the tetrahydroquinoline structure have led to compounds with promising antiviral activity against influenza viruses and HIV .
- Neuroprotective Drugs : Its potential in treating neurodegenerative diseases like Alzheimer's is under investigation due to its ability to inhibit amyloid-beta aggregation .
Q & A
Q. What are the common synthetic strategies for preparing 7-chloro-8-methoxy-1,2,3,4-tetrahydroquinoline, and how do substituent positions influence method selection?
The synthesis of this compound typically involves cyclization of substituted aniline precursors or hydrogenation of quinoline derivatives. Substituent positions (e.g., chloro at C7, methoxy at C8) dictate reaction conditions due to steric and electronic effects. For example, catalytic hydrogenation using Ru-based systems (e.g., [Ru(p-cymene)Cl₂]₂/I₂) efficiently reduces quinoline precursors to tetrahydroquinolines, while regioselective functionalization requires protecting groups to avoid side reactions . Bifunctional derivatives (e.g., with diethoxy or methylsulfonyl groups) may require multi-step protocols, including cyclization and resolution steps .
Q. What spectroscopic and crystallographic methods validate the structure of 7-chloro-8-methoxy-tetrahydroquinoline derivatives?
Key techniques include:
- X-ray crystallography : Resolves stereochemistry and confirms substituent positions, as demonstrated for (4R)-4-(biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline .
- NMR spectroscopy : Distinguishes between regioisomers (e.g., methoxy vs. chloro placement) via chemical shift analysis of aromatic protons.
- Mass spectrometry : Validates molecular weight and fragmentation patterns, critical for purity assessment .
Q. How do storage conditions affect the stability of 7-chloro-8-methoxy-tetrahydroquinoline?
Stability studies suggest storing the compound in airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation of the methoxy group or decomposition. Hydrochloride salts (e.g., 7-chloro-1,2,3,4-tetrahydroquinoline hydrochloride) exhibit higher hygroscopicity, requiring desiccants .
Advanced Research Questions
Q. How can enantioselective synthesis of chiral 7-chloro-8-methoxy-tetrahydroquinoline derivatives be achieved?
Enantiomeric purity is achieved via chiral resolution using tartaric acid derivatives or asymmetric catalysis. For example, Ru-catalyzed hydrogenation of quinoline precursors followed by diastereomeric salt formation with L- or D-tartaric acid yields >99% ee products. This method is scalable and avoids racemization during purification .
Q. What are the challenges in designing bifunctional tetrahydroquinoline derivatives, and how do chloro/methoxy groups affect reactivity?
Bifunctional derivatives (e.g., with sulfonyl or phosphonate groups) face challenges in regioselectivity and steric hindrance. The electron-withdrawing chloro group at C7 deactivates the ring, necessitating harsher conditions for electrophilic substitution. Methoxy at C8 enhances solubility but may participate in hydrogen bonding, complicating purification .
Q. What in vitro assays evaluate the antimicrobial potential of 7-chloro-8-methoxy-tetrahydroquinoline derivatives?
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus, MRSA) and Gram-negative strains.
- ROS generation assays : Fluorescent probes (e.g., DCFH-DA) measure oxidative stress in bacterial cells, linking antimicrobial activity to membrane disruption .
- TEM imaging : Visualizes bacterial membrane damage post-treatment .
Q. How do researchers resolve discrepancies in reported biological activities of structurally similar tetrahydroquinolines?
Contradictions arise from variations in substituent patterns or assay conditions. Meta-analyses comparing:
- Substituent effects : Fluoro vs. methoxy groups at C8 alter lipophilicity and target binding .
- Assay protocols : Standardizing inoculum size and growth media reduces variability. Cross-validation using multiple strains (e.g., E. coli vs. P. aeruginosa) clarifies structure-activity relationships (SAR) .
Q. What methodologies enable phosphonate group introduction into tetrahydroquinoline scaffolds?
Phosphonate functionalization involves N-acyliminium ion intermediates generated via δ-lactam activation with benzyl chloroformate. Subsequent hydrolysis yields α-aminophosphonic acids, useful as enzyme inhibitors or agrochemical precursors .
Q. How do substitution patterns (e.g., chloro at C7, methoxy at C8) influence physicochemical properties?
Q. What are the advantages of Ru-based catalysts in tetrahydroquinoline hydrogenation?
Ru catalysts ([Ru(p-cymene)Cl₂]₂) offer high turnover numbers (TON > 1,000) and tolerance to functional groups (e.g., methoxy, chloro). They enable mild reaction conditions (room temperature, 1 atm H₂), minimizing side reactions like over-reduction or dehalogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
